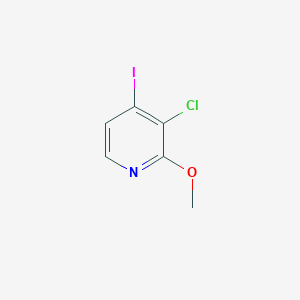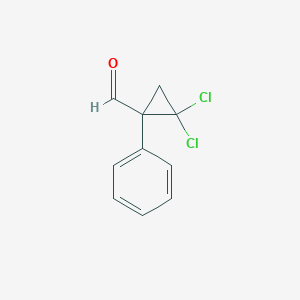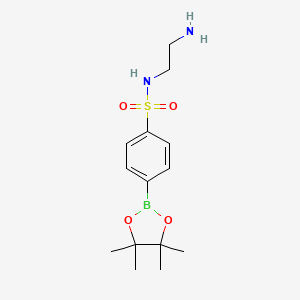
4-(Pyrrolidin-3-yl)thiazol-2-amine
概要
説明
4-(Pyrrolidin-3-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring
作用機序
Target of Action
Compounds with a similar structure, such as pyrrolidine derivatives, have been found to interact with various biological targets .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It’s worth noting that the compound’s adsorption on the steel surface is spontaneous, indicating that it could be influenced by environmental factors .
生化学分析
Biochemical Properties
The biochemical properties of 4-(Pyrrolidin-3-yl)thiazol-2-amine are largely determined by the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring is known to interact with various enzymes and proteins , while thiazole-containing compounds have been found to exhibit diverse biological activities
Cellular Effects
Molecules containing a thiazole ring have been reported to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)thiazol-2-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. Subsequently, the pyrrolidine ring can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-(Pyrrolidin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
4-(Pyrrolidin-3-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties
類似化合物との比較
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-Aminothiazole: Lacks the pyrrolidine ring but shares the thiazole core.
Thiazolidine derivatives: Contain a saturated thiazole ring and are structurally related .
Uniqueness
4-(Pyrrolidin-3-yl)thiazol-2-amine is unique due to the combination of the pyrrolidine and thiazole rings, which provides a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
4-pyrrolidin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGZDQCHFHOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate](/img/structure/B3092434.png)





![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)

